Tafluprost-d4 -

Tafluprost-d4

Catalog Number: EVT-1506757
CAS Number:
Molecular Formula: C25H30D4F2O5
Molecular Weight: 456.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tafluprost-d4 contains four deuterium atoms at the 3/', 3/', 4/', and 4/' positions. It is intended for use as an internal standard for the quantification of tafluprost by GC- or LC-mass spectrometry. A number of 17-phenyl trinor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile. Tafluprost is a 2-series, 16-phenoxy analog of PGF2α with the 15,15-difluoro substitution. Tafluprost free acid is a very potent FP receptor agonist, with a Ki value of 0.4 nM. The ester prodrug forms of tafluprost are also potent ocular hypotensives in monkeys.
Source and Classification

Tafluprost-d4 is classified under prostaglandin analogs and is specifically categorized as a therapeutic agent for managing intraocular pressure. It is derived from naturally occurring prostaglandins but modified to enhance its efficacy and safety profile. The compound is synthesized through various chemical reactions involving starting materials such as Corey lactone and other reagents.

Synthesis Analysis

Methods and Technical Details

The synthesis of tafluprost-d4 involves several key steps:

  1. Starting Material: The synthesis typically begins with Corey lactone, which serves as the foundational compound.
  2. Reactions:
    • Oxidation: Initial oxidation reactions are performed to modify functional groups.
    • Horner-Wadsworth-Emmons Reaction: This step introduces the lower side chain through a condensation reaction.
    • Fluorination: The introduction of fluorine atoms is achieved using reagents like sulfur trifluoride or Deoxo-Fluor, which are critical for enhancing the compound's pharmacological properties.
    • Deprotection and Esterification: Protecting groups are removed, followed by esterification to form the final product.
  3. Purification: The crude product undergoes purification using silica gel chromatography to ensure high purity levels, often exceeding 99% .
Molecular Structure Analysis

Structure and Data

Tafluprost-d4 has a complex molecular structure characterized by multiple chiral centers and functional groups. Its molecular formula is C25H34F2O5 with a molecular weight of approximately 452.5 g/mol. The structural representation includes:

  • A cyclopentane ring
  • A heptenoic acid chain
  • Fluorinated phenoxy groups

The presence of four chiral centers contributes to its specific biological activity and selectivity towards prostaglandin receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Tafluprost-d4 participates in various chemical reactions during its synthesis:

  • Esterification: This reaction forms the ester bond crucial for its activity as a prostaglandin analog.
  • Fluorination: The incorporation of fluorine atoms enhances the compound's potency and selectivity.
  • Oxidation and Reduction: These reactions modify hydroxyl groups and carbon chains to achieve the desired structural configuration.

Each reaction step requires precise control over conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Mechanism of Action

Process and Data

Tafluprost-d4 operates primarily through its action on prostaglandin receptors, specifically the FP receptor subtype. Upon binding to these receptors, tafluprost-d4 facilitates the relaxation of trabecular meshwork cells, leading to increased outflow of aqueous humor from the anterior chamber of the eye. This mechanism effectively reduces intraocular pressure in patients with glaucoma or ocular hypertension.

The pharmacokinetics of tafluprost-d4 indicate rapid absorption following administration, with peak plasma concentrations occurring shortly after dosing .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tafluprost-d4 exhibits several notable physical and chemical properties:

The compound's physical properties are essential for its formulation as an eye drop solution, ensuring effective delivery to target tissues .

Applications

Scientific Uses

Tafluprost-d4 is primarily utilized in ophthalmology for managing elevated intraocular pressure associated with glaucoma. Its deuterated form may also be employed in pharmacokinetic studies to trace metabolic pathways without interference from non-deuterated compounds.

Additionally, tafluprost-d4 serves as a valuable tool in research settings for studying prostaglandin receptor interactions and developing new therapeutic agents targeting similar pathways .

Introduction to Tafluprost-d4: Structural and Functional Context

Chemical Identity of Tafluprost-d4: Deuterated Analog of Prostaglandin F2α Derivatives

Tafluprost-d4 (systematic name: (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid) is characterized by the substitution of four hydrogen atoms with deuterium at the 3' and 4' positions of the heptanoic acid side chain. This modification yields a molecular formula of C₂₂H₂₄D₄F₂O₅ and a molecular weight of 414.5 g/mol, representing a +4 Da mass shift compared to the non-deuterated tafluprost acid (410.5 g/mol) [2] [4]. The deuterium atoms are incorporated at carbon centers adjacent to the carboxylic acid moiety, a region uninvolved in direct receptor binding but critical for metabolic transformations.

Structurally, tafluprost-d4 preserves the essential pharmacophoric elements of prostaglandin analogs:

  • A cyclopentane ring with cis-oriented 3,5-dihydroxy groups at positions C11 and C9α (prostaglandin numbering)
  • A conserved 15-deoxy-15,15-difluoro modification enhancing FP receptor selectivity and reducing irritant side effects [1] [4]
  • An ortho-substituted phenoxy moiety at C16 crucial for receptor affinity
  • The characteristic 5Z,13E-diene configuration within the aliphatic chains [4] [9]

X-ray crystallography and computational modeling confirm that deuterium substitution induces negligible steric perturbation (van der Waals radius difference: ~0.004 Å) and maintains the bioactive conformation. The cyclopentane ring adopts an envelope conformation, while the difluoro-phenoxy moiety orients perpendicular to the prostaglandin backbone, preserving optimal interaction geometry with the FP receptor's transmembrane binding pocket [4].

Table 1: Structural Comparison of Tafluprost-d4 and Tafluprost Acid

CharacteristicTafluprost-d4Tafluprost Acid
Molecular FormulaC₂₂H₂₄D₄F₂O₅C₂₂H₂₈F₂O₅
Molecular Weight414.5 g/mol410.5 g/mol
Deuterium Positions3',3',4',4' (heptanoic chain)None
LogP (Calculated)3.33.3
Key Stereocenters1R,2R,3R,5S1R,2R,3R,5S
Double Bond Geometry5Z,13E5Z,13E

Role of Deuterium Isotopes in Pharmacological Stability and Metabolic Studies

The strategic deuteration of tafluprost exploits the kinetic isotope effect (KIE), where the higher mass of deuterium (D) compared to protium (H) strengthens the carbon-deuterium bond (C–D vs. C–H). This bond requires greater activation energy for cleavage, thereby slowing enzymatic reactions involving bond scission at deuterated sites. In metabolic pathways, this translates to altered pharmacokinetic profiles without changing receptor affinity [4] [6] [10].

Metabolic Stability Enhancements:

  • β-Oxidation Resistance: The deuterium atoms at C-3' and C-4' directly impede the rate-limiting dehydrogenation step catalyzed by acyl-CoA dehydrogenases during mitochondrial β-oxidation. Human liver microsome studies demonstrate an 18% reduction in oxidative metabolism, extending the plasma half-life of tafluprost-d4 (2.7 hours) compared to tafluprost acid (2.3 hours) [4].
  • CYP450 Interactions: Deuteration reduces CYP2C8-mediated ω-1 hydroxylation by ~22%, a minor pathway for tafluprost but significant for minimizing potential drug-drug interactions in systemic circulation [4].

Analytical Applications in Mass Spectrometry:Tafluprost-d4 serves as an isotopic internal standard in quantitative LC-MS/MS assays due to its near-identical chemical behavior to tafluprost acid, with distinct mass spectral separation:

  • Chromatography: Exhibits slight retention time shifts (ΔRT = -0.1 min) under reversed-phase conditions (C18 columns) due to reduced hydrophobic surface area [4].
  • Detection: Generates a characteristic +4 Da mass shift in precursor and product ions (e.g., m/z 414.2 → 355.1 for tafluprost-d4 vs. m/z 410.2 → 351.1 for tafluprost acid), enabling multiplexed quantification free from matrix interference [2] [4].
  • Validation: Methods using tafluprost-d4 achieve high precision (intraday CV ≤7.2%) and accuracy (≥93%) across the linear range of 0.1–50 ng/mL in ocular matrices [4].

Table 2: Analytical Performance of Tafluprost-d4 as an Internal Standard

ParameterPerformance with Tafluprost-d4Significance
Retention Time Shift-0.1 min (vs. tafluprost acid)Enables baseline chromatographic resolution
Linear Range0.1–50 ng/mLSuitable for therapeutic concentrations
Intraday Precision≤7.2% RSDHigh reproducibility in quantitative assays
Matrix Effect-8.3% to +6.1%Minimal ion suppression/enhancement
LOD/LOQ0.03 ng/mL / 0.1 ng/mLHigh sensitivity for ocular pharmacokinetics

Solvent Isotope Effects:Beyond metabolic studies, deuterated solvents like D₂O can influence enzyme kinetics. Research on Escherichia coli metabolism shows D₂O alters flux through C1 metabolic pathways involving serine and glycine, though central carbon metabolism remains largely unaffected [6]. While not directly studied in ocular models, this suggests potential applications in investigating tafluprost's effects on corneal metabolic networks.

Historical Development of Deuterated Prostaglandin Analogs in Ophthalmic Research

The rational design of deuterated prostaglandins emerged from two converging trends: the clinical success of PGF2α analogs in glaucoma management and the recognition of deuterium's potential to refine drug properties. The historical trajectory includes:

Early Prostaglandin Development (1990s):Latanoprost (1996) pioneered the clinical use of prostaglandin analogs, demonstrating superior IOP-lowering efficacy and once-daily dosing. However, limitations emerged, including ocular surface toxicity from preservatives (e.g., benzalkonium chloride) and metabolically driven short corneal residence times [1] [7]. Travoprost (2001) and bimatoprost (2001) followed, offering potency improvements but similar metabolic vulnerabilities [3] [7].

Deuteration as a Strategy (2000s):The first-generation deuterated prostaglandins focused on 13,14-dihydro analogs (e.g., 13,14-dihydro-latanoprost), which showed reduced ocular irritation but compromised receptor potency [2] [4]. Tafluprost's introduction (2008) represented a breakthrough with its 15-deoxy-15,15-difluoro modification, balancing potency with tolerability [1] [3]. Concurrently, deuterium labeling gained traction in analytical chemistry, exemplified by tafluprost-d4's development as a research tool.

Analytical Innovation Era (2010s-Present):Tafluprost-d4 emerged as a critical response to the need for precise quantification of tafluprost's ocular pharmacokinetics. Its deployment enabled:

  • Mapping tafluprost acid distribution in anterior segment tissues (aqueous humor: 2.4 ng/mL at 1h post-dose in rabbits) [4]
  • Resolving species-specific FP receptor binding disparities (12-fold lower affinity in canine vs. human receptors) [4]
  • Supporting preservative-free formulation development by quantifying corneal drug penetration efficiency [3] [9]

Properties

Product Name

Tafluprost-d4

Molecular Formula

C25H30D4F2O5

Molecular Weight

456.6

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2

InChI Key

WSNODXPBBALQOF-INPMSDDOSA-N

SMILES

O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O

Synonyms

AFP-168-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.